Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride: is a chemical compound with the molecular formula C8H13NO3·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the reaction of piperidine with methyl chloroformate to form methyl 4-oxopiperidine-2-carboxylate.
Methylation: The intermediate product is then methylated using methyl iodide in the presence of a base such as sodium hydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the methylated product with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Methyl 2-oxopiperidine-4-carboxylate: Similar structure but lacks the methyl group on the nitrogen atom.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride: Contains a benzyl group instead of a methyl group, leading to different chemical properties.
Uniqueness: Methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 1-methyl-4-oxopiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-9-4-3-6(10)5-7(9)8(11)12-2;/h7H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECFLXHMQOQJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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